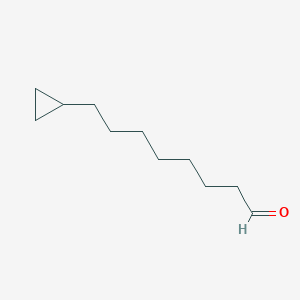

![molecular formula C14H12ClNO3S B2536093 Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 676318-51-7](/img/structure/B2536093.png)

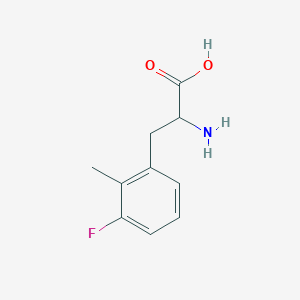

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate” is a chemical compound . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular formula of “Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate” is C13H10ClNO3S . This suggests that the molecule contains 13 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Allosteric Enhancer Activity

- Research has explored the synthesis of analogues with a 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, revealing that modifications at the 5-position significantly affect allosteric enhancer activity at the A1 adenosine receptor. Particularly, 5-aryl group substitutions contributed additively to the activity, with certain derivatives being most active in both binding and functional experiments (Romagnoli et al., 2012).

Chemical Synthesis and Characterization

- Studies on substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, and subsequent steps, have been reported. This work demonstrates the versatility of thiophene derivatives in synthesizing complex molecules (Sedlák et al., 2008).

Analytical Methods Development

- A study described the separation and determination of methyl 3-amino-2-thiophenecarboxylate, a medicine intermediate, using gas chromatography. This method showcased a simple, fast, and accurate way to quantify this compound in pharmaceutical research (Jiang Feng, 2004).

Crystal Structure Analysis

- The crystal structure of a derivative compound, 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been analyzed through X-ray diffraction, confirming its structure and providing insights into its potential applications in material science and medicinal chemistry (Ramazani et al., 2011).

Genotoxic and Carcinogenic Potentials Evaluation

- An evaluation of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, was conducted using in vitro and in silico methodologies. This study contributes to the safety assessment of thiophene derivatives in pharmaceutical development (Lepailleur et al., 2014).

Synthesis of β-Thiophenecarboxylic Acids Esters

- A method for synthesizing esters of β-thiophenecarboxylic acids highlights the chemical versatility of thiophene derivatives, showing their potential in creating various bioactive molecules (Shvedov et al., 1967).

Eigenschaften

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNIEIDAXLMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329649 |

Source

|

| Record name | methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate | |

CAS RN |

676318-51-7 |

Source

|

| Record name | methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)

![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536029.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)